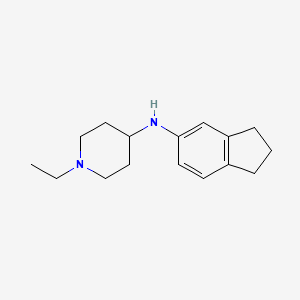
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which have shown promise in the treatment of various cancers. In
作用機序
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. Specifically, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to increase the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of malaria parasites.
実験室実験の利点と制限
One advantage of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it has been extensively studied and has shown promise in the treatment of various diseases. However, one limitation of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of more soluble forms of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide that can be more easily used in lab experiments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. Finally, there is ongoing research into the use of HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in combination with other therapies such as radiation therapy and chemotherapy.
合成法
The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)phenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the key intermediate, N-(2-chloro-4-iodophenyl)-2-chloroacetamide. Finally, this intermediate is reacted with sodium hydroxide and 2,4,5-trichlorophenoxyacetic acid to form the desired product, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.
科学的研究の応用
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its potential use in cancer treatment, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been studied for its potential use in the treatment of other diseases such as malaria and sickle cell anemia.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4INO2/c15-8-4-11(18)13(5-9(8)16)22-6-14(21)20-12-2-1-7(19)3-10(12)17/h1-5H,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHRHCUTEBTHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
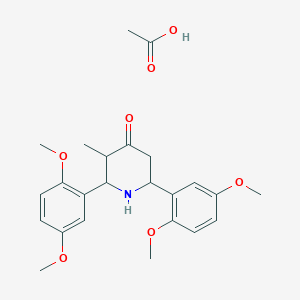
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
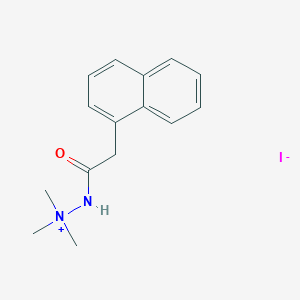
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)
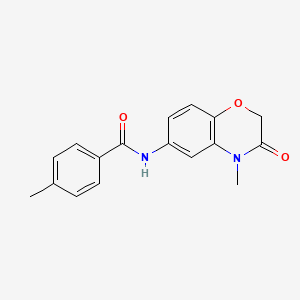
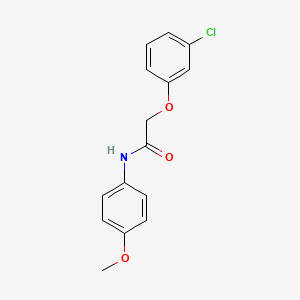
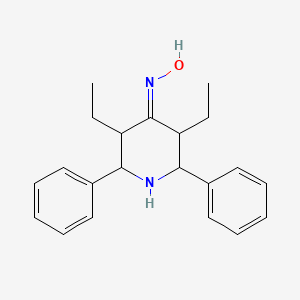
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)
